2-(4-(9H-xanthene-9-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-(9H-xanthene-9-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a xanthene core, a phenyl group, and a tetrazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(9H-xanthene-9-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core The xanthene core can be synthesized through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-(9H-xanthene-9-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The xanthene core can be oxidized to form xanthone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Xanthone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(4-(9H-xanthene-9-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its xanthene core.
Biology: Investigated for its potential as a biological stain or marker.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 2-(4-(9H-xanthene-9-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, disrupting replication and transcription processes. The tetrazole ring can bind to metal ions, affecting enzymatic activities and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(9H-xanthene-9-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
- Phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate
- 4-((9H-xanthene-9-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
Uniqueness
This compound is unique due to its combination of a xanthene core and a tetrazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and application development.
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(9H-xanthene-9-carbonylamino)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O3/c1-29(2)24(32)22-26-28-30(27-22)16-13-11-15(12-14-16)25-23(31)21-17-7-3-5-9-19(17)33-20-10-6-4-8-18(20)21/h3-14,21H,1-2H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFJGFBFNPOYHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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